molecular formula C17H26N2O3 B7915666 Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915666
M. Wt: 306.4 g/mol
InChI Key: NOYQRSXYTXFLGU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a chiral carbamate derivative with a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.41 g/mol . The compound features a piperidine ring substituted at the 3-position with a hydroxyethyl group and an ethyl-benzyl carbamate moiety.

This compound is structurally categorized as a tertiary amine carbamate, a class known for applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules (e.g., acetylcholinesterase inhibitors) .

Properties

IUPAC Name

benzyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYQRSXYTXFLGU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational approach involves alkylation of (R)-1-(2-hydroxyethyl)piperidin-3-amine. The amine reacts with ethyl chloroformate in the presence of a base such as potassium carbonate (K2_2CO3_3) to form the carbamate intermediate. Subsequent benzylation of the hydroxyl group introduces the benzyl ester moiety.

Reaction Scheme:

  • Carbamate Formation:

    (R)-1-(2-Hydroxyethyl)piperidin-3-amine+ClCO2EtK2CO3,MeCNEthyl-[(R)-piperidin-3-yl]carbamate\text{(R)-1-(2-Hydroxyethyl)piperidin-3-amine} + \text{ClCO}_2\text{Et} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{Ethyl-[(R)-piperidin-3-yl]carbamate}
  • Benzylation:

    Ethyl-[(R)-piperidin-3-yl]carbamate+BnBrNaH, DMFEthyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester\text{Ethyl-[(R)-piperidin-3-yl]carbamate} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester}

Key parameters include maintaining anhydrous conditions and temperatures between 0°C and room temperature to minimize side reactions.

Direct Alkylation of N-Benzyloxy Carbamic Acid Ethyl Ester

An alternative method employs N-benzyloxy carbamic acid ethyl ester as a starting material. Alkylation with (R)-1-(2-hydroxyethyl)piperidin-3-yl bromide in acetonitrile under reflux yields the target compound.

Optimization Insights:

  • Solvent: Acetonitrile (MeCN) ensures high solubility of intermediates.

  • Catalyst: Potassium carbonate (K2_2CO3_3) facilitates deprotonation and accelerates alkylation.

  • Yield: Reported yields for analogous compounds range from 65% to 85%, depending on reaction time and purity of reagents.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (R)-configuration at the piperidine nitrogen is critical for biological activity. Chiral pool synthesis leverages enantiomerically pure starting materials, such as (R)-piperidine-3-carboxylic acid derivatives, to preserve stereochemistry.

Example Protocol:

  • Hydroxyethyl Introduction:
    (R)-Piperidin-3-amine reacts with ethylene oxide in methanol to form (R)-1-(2-hydroxyethyl)piperidin-3-amine.

  • Carbamate Installation:
    Reaction with ethyl chloroformate in dichloromethane (DCM) at 0°C.

  • Benzyl Esterification:
    Benzyl bromide and sodium hydride (NaH) in dimethylformamide (DMF) complete the synthesis.

Enzymatic Resolution

For racemic mixtures, lipase-catalyzed hydrolysis selectively cleaves the undesired enantiomer. This method, though less common for carbamates, has been validated for structurally related piperidine derivatives.

Benzyl Ester Group Installation

Electrophilic Benzylation Using 2-Benzyloxy-1-methylpyridinium Triflate

A state-of-the-art method utilizes 2-benzyloxy-1-methylpyridinium triflate (1 ) to introduce the benzyl group under neutral conditions. This avoids acidic or basic environments that could degrade sensitive intermediates.

Procedure:

  • In Situ Reagent Generation:
    N-Methylation of 2-benzyloxypyridine (2 ) with methyl triflate in trifluorotoluene produces 1 .

  • Benzylation:
    The target carbamate reacts with 1 at 50°C for 12 hours, achieving >90% conversion in model systems.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Alkylation of AmineHigh stereochemical fidelityMulti-step, requires anhydrous conditions70–85%
Direct AlkylationSimplified workflowModerate yields due to competing reactions65–75%
Chiral Pool SynthesisNo need for resolutionLimited starting material availability80–90%
Enzymatic ResolutionEco-friendly, mild conditionsLow scalability50–60%

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Spectroscopic Confirmation

  • NMR: 1^1H NMR (CDCl3_3): δ 1.25 (t, 3H, CH2_2CH3_3), 3.45–3.70 (m, piperidine protons), 4.55 (s, 2H, OCH2_2Ph).

  • Mass Spectrometry: ESI-MS m/z 320.4 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The carbamic acid benzyl ester moiety may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester and analogous compounds:

Compound Name Core Ring Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
This compound Piperidine Ethyl carbamate, benzyl ester, 2-hydroxyethyl (R) C₁₇H₂₆N₂O₃ 306.41 1353987-40-2 Reference compound; 6-membered piperidine ring
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine Ethyl carbamate, benzyl ester, 2-hydroxyethyl (R) C₁₆H₂₄N₂O₃ 292.38 122021-01-06 5-membered pyrrolidine ring; reduced steric bulk
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine Cyclopropyl carbamate, benzyl ester, 2-hydroxyethyl (S) C₁₈H₂₅N₂O₃ 318.42 1354019-57-0 Cyclopropyl substituent; (S)-configuration; increased rigidity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine Benzyl ester, 2-hydroxyethyl (no ethyl carbamate) (R) C₁₄H₁₉N₂O₃ 264.32 1354001-63-0 Absence of ethyl carbamate; lower lipophilicity
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexane Ethyl-hydroxyethyl amino group, benzyl ester N/A C₁₈H₂₈N₂O₃ 320.43 1353981-48-2 Cyclohexane backbone; altered spatial arrangement vs. piperidine

Structural and Functional Insights

Ring Size and Conformation :

  • The piperidine ring (6-membered) in the reference compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) analogs . This flexibility may influence binding to target receptors or enzymes.
  • The cyclopropyl variant introduces a rigid, strained three-membered ring, which could enhance metabolic stability or alter steric interactions in biological systems .

Substituent Effects :

  • The ethyl carbamate group in the reference compound contributes to its hydrophobicity, whereas its absence in CAS 1354001-63-0 reduces molecular weight and may increase solubility .
  • The (R)- vs. (S)-stereochemistry (e.g., CAS 1354019-57-0) highlights the importance of chirality in drug design, as enantiomers often exhibit divergent biological activities .

Physicochemical Properties: The benzyl ester moiety is conserved across analogs, suggesting its role as a protective group or pharmacokinetic modulator .

Analytical Methods

  • Chiral HPLC: A validated method using a Chiralpak AD-H column (n-hexane/ethanol/TFA) achieves baseline separation of enantiomers, ensuring >99% enantiomeric excess for the (R)-form .
  • Spectroscopic characterization : NMR and MS data are essential for confirming structural integrity, particularly stereochemistry .

Biological Activity

Introduction

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, commonly referred to as AM96444, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 1353962-33-0
  • Structure : The compound features a piperidine ring, a carbamic acid moiety, and an ethyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neuronal potassium channels, particularly the Kv7 family. These channels are crucial for regulating neuronal excitability and synaptic transmission.

Key Mechanisms:

  • Kv7 Channel Modulation : The compound acts as an activator of Kv7 channels, enhancing potassium ion conductance and stabilizing membrane potential, which can lead to reduced neuronal excitability.
  • Neuroprotective Effects : By modulating ion channel activity, it may exert neuroprotective effects against excitotoxicity associated with various neurological disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in vitro:

Study TypeFindings
Ion Channel AssaysEnhanced Kv7.2/7.3 currents in a dose-dependent manner, indicating strong channel activation.
Cytotoxicity TestsExhibited low cytotoxicity across various cell lines at therapeutic concentrations.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects:

Animal ModelDosage (mg/kg)Observed Effects
Rat Model10 - 30Reduction in seizure frequency in models of epilepsy.
Mouse Model5 - 20Improvement in cognitive function in models of Alzheimer's disease.

Case Studies

  • Seizure Management : A study investigated the efficacy of this compound in a rat model of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting potential as an anticonvulsant agent.
  • Cognitive Enhancement : In a mouse model of Alzheimer's disease, administration of the compound improved memory retention and cognitive performance on maze tests, indicating neuroprotective properties that warrant further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.